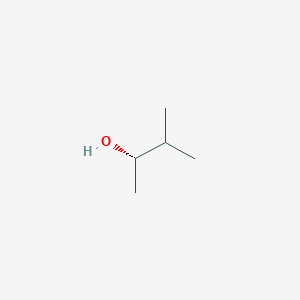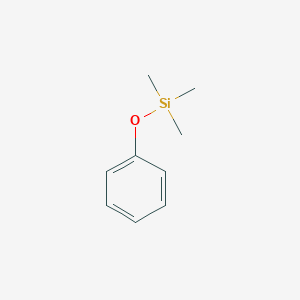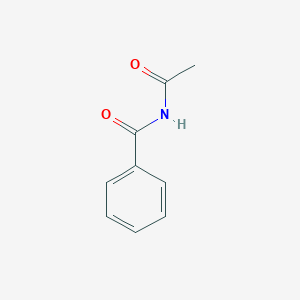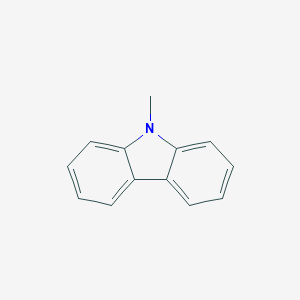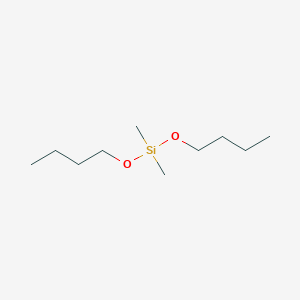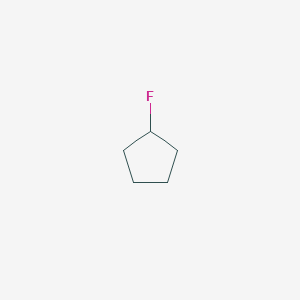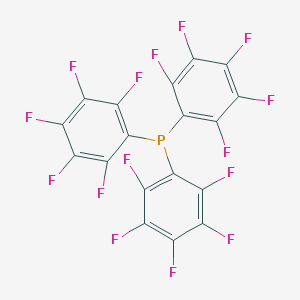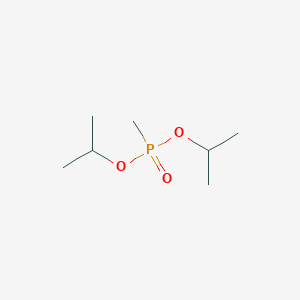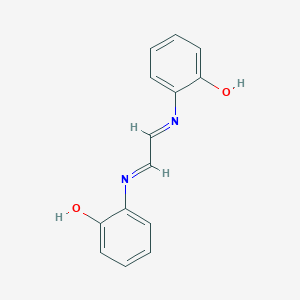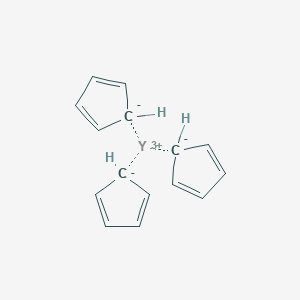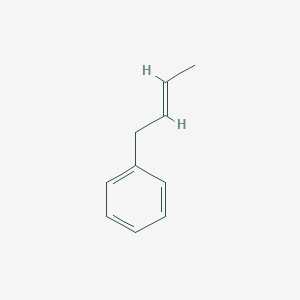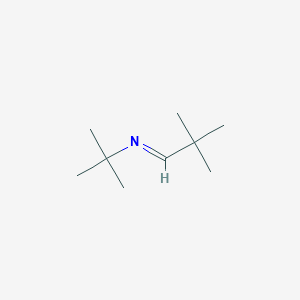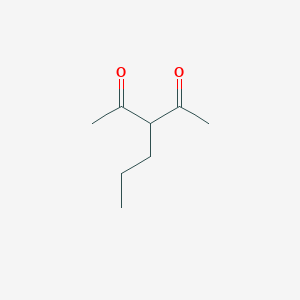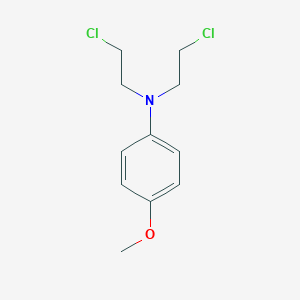
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. This compound belongs to the class of alkylating agents, which are known for their ability to modify DNA and RNA molecules. In
作用機序
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- exerts its cytotoxic effects by alkylating DNA and RNA molecules, which leads to the formation of DNA adducts and cross-links. These modifications interfere with DNA replication and transcription, ultimately leading to cell death. The exact mechanism of action of p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is still under investigation, but it is believed to involve the activation of DNA damage response pathways and the induction of oxidative stress.
生化学的および生理学的効果
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce DNA damage and cell death in various cell types, including cancer cells. It has also been shown to affect cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been shown to induce oxidative stress, which can lead to the production of reactive oxygen species and the activation of stress response pathways.
実験室実験の利点と制限
One of the main advantages of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments is its ability to induce DNA damage and cell death in a controlled manner. This allows researchers to study the effects of DNA damage on cell cycle progression, gene expression, and other cellular processes. However, one limitation of using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is its potential toxicity to researchers handling the compound. Therefore, proper safety precautions must be taken when working with this compound.
将来の方向性
There are several future directions for research involving p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-. One direction is to investigate the potential of this compound as a cancer therapy. Studies have shown that p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is effective in inducing apoptosis in cancer cells, suggesting that it may have potential as a chemotherapeutic agent. Another direction is to investigate the mechanisms underlying the development of resistance to p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in cancer cells. Understanding these mechanisms could lead to the development of more effective cancer therapies. Additionally, future research could focus on developing safer and more efficient synthesis methods for p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)-, as well as investigating its potential applications in other areas of scientific research.
Conclusion
In conclusion, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- is a synthetic chemical compound that has been widely used in scientific research for its ability to induce DNA damage and cell death. It has been shown to be effective in inducing apoptosis in cancer cells and has been used to study the effects of DNA damage on cell cycle progression and gene expression. While there are potential advantages to using p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- in lab experiments, safety precautions must be taken when handling the compound. Future research could focus on investigating its potential as a cancer therapy, understanding the mechanisms underlying resistance to the compound, and developing safer and more efficient synthesis methods.
合成法
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- can be synthesized through a series of chemical reactions involving aniline, paraformaldehyde, and 2-chloroethylamine hydrochloride. The reaction mixture is heated under reflux, and the product is obtained after purification through recrystallization. This synthesis method has been well-established in the literature and has been used to produce large quantities of the compound for scientific research purposes.
科学的研究の応用
P-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used extensively in scientific research to induce DNA damage and cell death in various cell types. This compound has been shown to be effective in inducing apoptosis, a form of programmed cell death, in cancer cells. It has also been used to study the effects of DNA damage on cell cycle progression and gene expression. Moreover, p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- has been used to investigate the mechanisms underlying the development of cancer and to identify potential targets for cancer therapy.
特性
CAS番号 |
1448-52-8 |
|---|---|
製品名 |
p-ANISIDINE, N,N-BIS(2-CHLOROETHYL)- |
分子式 |
C11H15Cl2NO |
分子量 |
248.15 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15Cl2NO/c1-15-11-4-2-10(3-5-11)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 |
InChIキー |
XEXFMTLVGVELAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
正規SMILES |
COC1=CC=C(C=C1)N(CCCl)CCCl |
その他のCAS番号 |
1448-52-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



